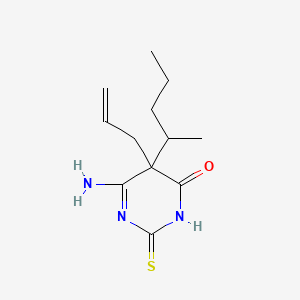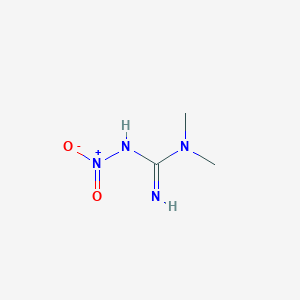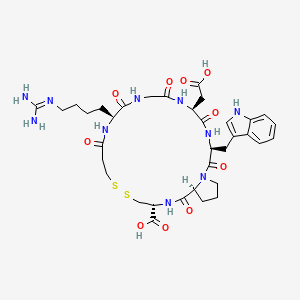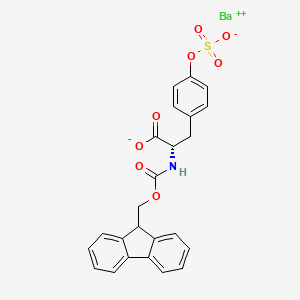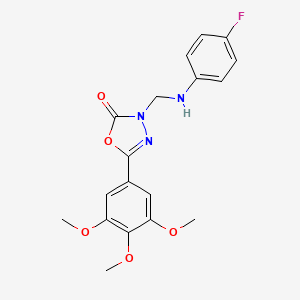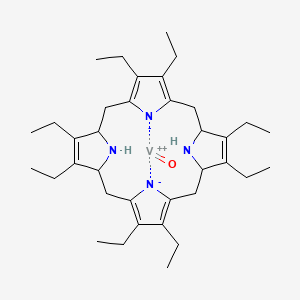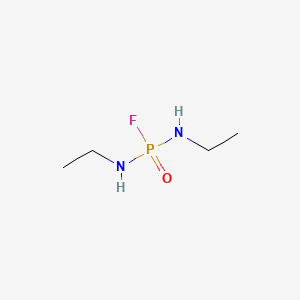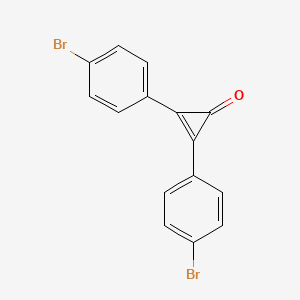
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a cyclopropenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclopropenone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclopropenone derivatives.
Substitution: Various substituted cyclopropenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one involves its interaction with molecular targets through its bromophenyl groups and cyclopropenone ring. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-bromophenyl)fumaronitrile: Similar in structure but contains a fumaronitrile core instead of a cyclopropenone ring.
4-Bromophenylacetic acid: Contains a single bromophenyl group attached to an acetic acid moiety.
Uniqueness
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is unique due to its cyclopropenone ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H8Br2O |
|---|---|
Peso molecular |
364.03 g/mol |
Nombre IUPAC |
2,3-bis(4-bromophenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H8Br2O/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8H |
Clave InChI |
IXKVHLBQRZVJKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C2=O)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



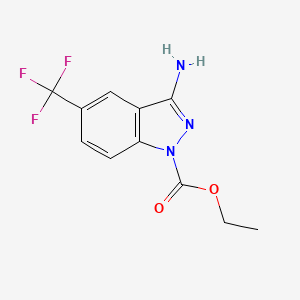
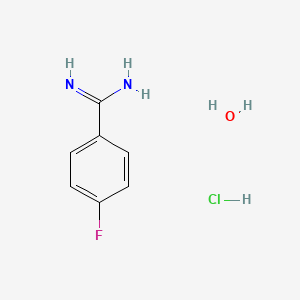
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
